molecular formula C16H14BrClN2O3 B5966077 N'-[2-(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide

N'-[2-(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide

Cat. No.: B5966077
M. Wt: 397.6 g/mol
InChI Key: BCWBWQRURVJPIJ-UHFFFAOYSA-N
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Description

N’-[2-(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide is an organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes bromine, chlorine, and phenoxy groups, makes it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromo-3-methylphenol with chloroacetyl chloride to form 2-(4-bromo-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 3-chlorobenzohydrazide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[2-(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[2-(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-bromo-2-methylphenoxy)acetyl]-3-methylbenzohydrazide
  • 4-bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

N’-[2-(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide is unique due to its specific substitution pattern on the phenoxy and benzohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-[2-(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O3/c1-10-7-13(5-6-14(10)17)23-9-15(21)19-20-16(22)11-3-2-4-12(18)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWBWQRURVJPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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